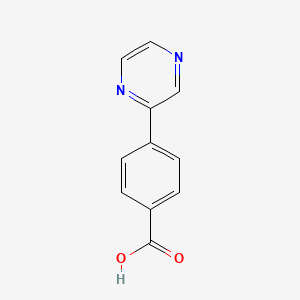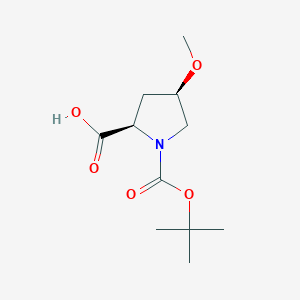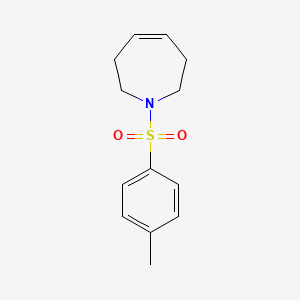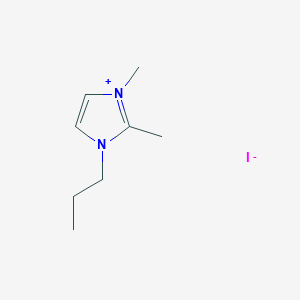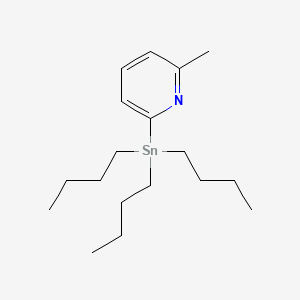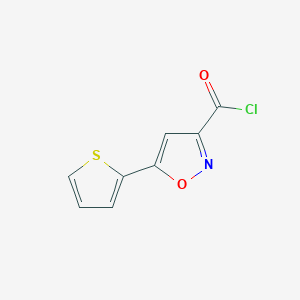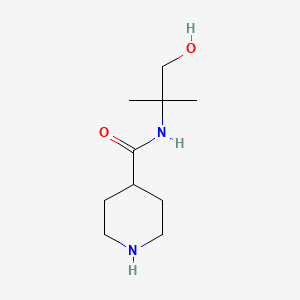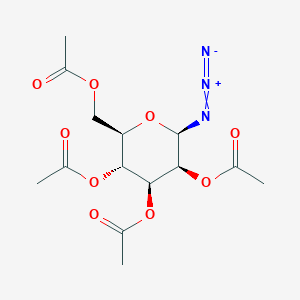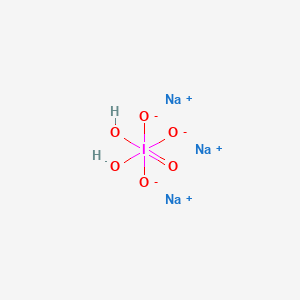
Sodium paraperiodate
Descripción general
Descripción
Sodium paraperiodate is a chemical compound with the molecular formula H2INa3O6 . It is also known as sodium hydrogen periodate and sodium triparaperiodate . It is a white powder that is very slightly soluble in water but soluble in concentrated sodium hydroxide solutions . It is used in solution to open saccharide rings between vicinal diols leaving two aldehyde groups .
Synthesis Analysis
This compound can be synthesized by converting an iodine compound into this compound in the presence of Na+ ions using an alkali metal hydroxide and an alkali metal hypochlorite . Another method involves treating sodium p-periodate with an acid in an aqueous solution, separating the formed sodium m-periodate crystals, and adding alkali to the mother liquor .Molecular Structure Analysis
Sodium metaperiodate (NaIO4) forms tetragonal crystals consisting of slightly distorted IO−4 ions with average I–O bond distances of 1.775 Å; the Na+ ions are surrounded by 8 oxygen atoms at distances of 2.54 and 2.60 Å . Sodium hydrogen periodate (Na2H3IO6) forms orthorhombic crystals .Chemical Reactions Analysis
Sodium periodate can be used in solution to open saccharide rings between vicinal diols leaving two aldehyde groups . This process is often used in labeling saccharides with fluorescent molecules or other tags such as biotin .Physical And Chemical Properties Analysis
This compound has a melting point of over 310°C and a density of 3.86 . It is soluble in concentrated sodium hydroxide solutions . It is a white powder and is very slightly soluble in water .Aplicaciones Científicas De Investigación
Ophthalmological Research
Sodium paraperiodate has been utilized in ophthalmological research, particularly in studying retinal degeneration. Franco et al. (2009) explored the correlation between retinal pigment epithelium (RPE) damage and visual function decline after systemic administration of sodium iodate, a related compound. This study demonstrated significant visual function impairment in mice, linked to dosage-dependent RPE damage. The research provides insights into the pathophysiology of retinal disorders and potential therapeutic targets (Franco et al., 2009).
Cellular Immunology
In cellular immunology, sodium metaperiodate, a variant of this compound, has shown potential as a mitogenic agent for human peripheral lymphocytes. Parker et al. (1973) found that sodium metaperiodate can induce lymphocyte transformation, suggesting its utility in understanding cellular immune responses and potentially in immunotherapeutic strategies (Parker et al., 1973).
Retinal Degeneration Models
Another application is in creating animal models of retinal degeneration, particularly for conditions like age-related macular degeneration (AMD). Monés et al. (2016) used sodium iodate to create a swine model of selective circumscribed atrophy of the outer retinal layers, mimicking atrophic AMD. This model is valuable for investigating new regenerative therapies, including stem cell transplantation or optogenetics (Monés et al., 2016).
Neurodegenerative Disease Research
In the field of neurodegenerative disease research, this compound has been used to study mechanisms of retinal cell death, as in the case of induced retinal degeneration by sodium iodate. This approach helps in understanding the pathology of retinal degenerative diseases and exploring potential treatments. Yassien et al. (2020) conducted a study demonstrating the destructive effects of sodium iodate on retinal layers and the protective role of silymarin, an antioxidant, indicating the potential for therapeutic intervention in retinal degeneration (Yassien et al., 2020).
Molecular and Cell Biology
This compound has applications in molecular and cell biology, especially in the study of glycoproteins. Gahmberg & Andersson (1977) utilized sodium metaperiodate for specific oxidative cleavage of sialic acids in cell surface sialoglycoproteins. This method aids in studying cell surface glycoproteins, crucial for understanding cellular interactions and signaling (Gahmberg & Andersson, 1977).
Mecanismo De Acción
Target of Action
Sodium paraperiodate, an inorganic salt, primarily targets vicinal diols , which are molecules containing two hydroxyl groups on adjacent carbon atoms . These diols are often found in saccharides, making them a key target for this compound .
Mode of Action
This compound acts as a strong oxidizing agent . It interacts with its targets (vicinal diols) by breaking the carbon-carbon bond between the two hydroxyl groups . This oxidative cleavage results in the formation of two aldehyde or ketone groups .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving saccharides. By cleaving the carbon-carbon bonds in vicinal diols, it can open saccharide rings, leading to the formation of linear structures with terminal aldehyde groups . This transformation can significantly alter the biochemical properties and reactivities of the saccharides, affecting their interactions with other molecules and their roles in various biochemical pathways.
Pharmacokinetics
Its solubility in water suggests that it can be readily absorbed and distributed in aqueous biological environments. Its metabolic fate would largely depend on the biochemical reactions it undergoes, particularly its oxidation of vicinal diols.
Result of Action
The primary molecular effect of this compound’s action is the transformation of vicinal diols into aldehyde or ketone groups . This can lead to significant changes in the molecular structure and properties of the affected compounds. At the cellular level, these changes can affect various processes, such as cell signaling and energy metabolism, depending on the specific roles of the transformed molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its oxidative activity can be affected by the presence of other oxidizing or reducing agents. Moreover, its stability and efficacy can be influenced by factors such as pH and temperature
Safety and Hazards
Propiedades
IUPAC Name |
trisodium;dihydroxy-trioxido-oxo-λ7-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5IO6.3Na/c2-1(3,4,5,6)7;;;/h(H5,2,3,4,5,6,7);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYMXPNUZLZKOA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)(O)([O-])([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2INa3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930461 | |
| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Sodium paraperiodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9561 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13940-38-0 | |
| Record name | Periodic acid (H5IO6), sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium dihydrogenorthoperiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Sodium paraperiodate primarily used for in chemical synthesis?
A1: this compound (Na3H2IO6) is widely recognized as a powerful oxidizing agent in organic chemistry. Its primary use lies in the oxidative cleavage of various functional groups. [, , , ] For instance, it efficiently cleaves alkenes [, ] and epoxides [] to generate their corresponding aldehydes. This characteristic makes it a valuable reagent in synthetic transformations.
Q2: Can you elaborate on the mechanism of action of this compound in alkene cleavage?
A2: While the exact mechanism is still under investigation, it is generally accepted that this compound forms a cyclic intermediate with the alkene. This intermediate then undergoes a rearrangement, leading to the cleavage of the carbon-carbon double bond and the formation of two aldehyde groups. This process is typically carried out in aqueous solutions, making it a relatively mild and environmentally friendly approach. [, ]
Q3: Are there any advantages of using this compound over other oxidizing agents?
A3: Yes, this compound exhibits good selectivity for specific functional groups, minimizing unwanted side reactions. Additionally, its reactions can be carried out in water [, , ], which aligns with green chemistry principles.
Q4: How is this compound used in the synthesis of dialdehyde starch?
A4: this compound plays a critical role in the oxidation of starch to produce dialdehyde starch. [] This process involves the selective oxidation of the vicinal hydroxyl groups in starch by this compound, leading to the formation of aldehyde functionalities. The spent oxidant can then be regenerated using alkaline hypochlorite, allowing for a more sustainable process. []
Q5: What are the key structural features of this compound?
A5: this compound (Na3H2IO6) is an ionic compound. The anion, periodate (IO65-), possesses a central iodine atom surrounded by six oxygen atoms in an octahedral geometry. This highly oxidized state of iodine contributes to the compound's strong oxidizing properties.
Q6: Are there any analytical applications for this compound?
A6: this compound is utilized in analytical chemistry for the detection of specific compounds. For example, it has been employed in the detection of manganese. []
Q7: What are the safety considerations when handling this compound?
A7: As a strong oxidizer, this compound should be handled with caution. It is essential to avoid contact with combustible materials and to store it properly. It's recommended to consult the material safety data sheet (MSDS) before handling this compound.
Q8: Is there potential for recycling this compound in chemical processes?
A8: Yes, research suggests the possibility of recycling spent this compound. For instance, in the dialdehyde starch production process, alkaline hypochlorite can regenerate the spent oxidant, highlighting its potential for sustainable use. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







